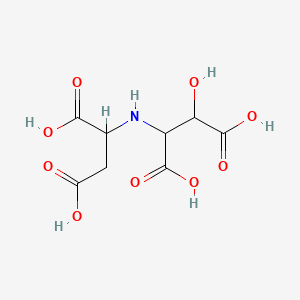

3-Hydroxy-2,2'-iminodisuccinic acid

Cat. No. B8282558

M. Wt: 265.17 g/mol

InChI Key: XYBHHDIIOKAINY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05318726

Procedure details

In one particularly preferred embodiment of the production process, aspartic acid is initially introduced into water in such a quantity that a 20% by weight to 30% by weight solution or suspension is formed and approximately 2 mol equivalents of an alkali metal hydroxide, preferably sodium hydroxide, and then approximately 1 mol equivalent epoxysuccinic acid dialkali metal salt, preferably disodium salt, are added to the resulting solution or suspension. The mixture is then stirred, preferably until the reactants have completely reacted, which generally takes about 1 to 8 hours. To accelerate the reaction, elevated temperatures, for example in the range from 80° to 100° C., may be applied. After removal of the solvent, for example in a rotary evaporator, the tetraalkali metal salt of 3-hydroxy-2,2'-iminodisuccinic acid is obtained as a more or less colorless solid in a substantially quantitative yield. The 3-hydroxy-2,2'-iminodisuccinic acid can be released from this solid or from the solvent-containing crude product in known manner by addition of typical acids, for example hydrochloric acid or sulfuric acid. The acidification step may be omitted if the salt is to be subsequently used as such. The solvent removal step can be omitted if the product is to be incorporated in liquid formulations or intermediates, for example in pastes or slurries.

[Compound]

Name

alkali metal hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

epoxysuccinic acid dialkali metal salt

Quantity

1 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[OH-:10].[Na+].[Na][Na]>O>[OH:10][CH:2]([C:7]([OH:9])=[O:8])[CH:3]([NH:1][CH:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]([OH:9])=[O:8])[C:4]([OH:6])=[O:5] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

alkali metal hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

[Compound]

|

Name

|

epoxysuccinic acid dialkali metal salt

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na][Na]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is then stirred, preferably until the reactants

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

suspension is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

have completely reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which generally takes about 1 to 8 hours

|

|

Duration

|

4.5 (± 3.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction, elevated temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from 80° to 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(C(=O)O)NC(C(=O)O)CC(=O)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |